molecular formula C13H9ClN2O2 B12626155 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-56-4

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol

Cat. No.: B12626155
CAS No.: 918340-56-4
M. Wt: 260.67 g/mol
InChI Key: WJYNTPFFLCTBCX-UHFFFAOYSA-N
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Description

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a chloro-substituted phenol group and a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furans.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Phenol formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like sodium hydroxide or other bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

    Reduction: Amino derivatives, hydroxylamines, and other reduced forms.

    Substitution: Various substituted phenols, amines, and other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzoic acid
  • 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]aniline
  • 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzamide

Uniqueness

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific structural features, such as the chloro-substituted phenol group and the fused furo-pyridine ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918340-56-4

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

2-chloro-5-(furo[3,2-c]pyridin-4-ylamino)phenol

InChI

InChI=1S/C13H9ClN2O2/c14-10-2-1-8(7-11(10)17)16-13-9-4-6-18-12(9)3-5-15-13/h1-7,17H,(H,15,16)

InChI Key

WJYNTPFFLCTBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CC3=C2C=CO3)O)Cl

Origin of Product

United States

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